Pyrrole, 2,4-dinitro-1-isopropyl-

Description

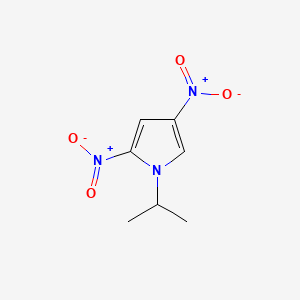

Pyrrole, 2,4-dinitro-1-isopropyl- (CID: 200869) is a nitro-substituted pyrrole derivative with the molecular formula C₇H₉N₃O₄. Its structure features two nitro groups at the 2- and 4-positions of the pyrrole ring and an isopropyl substituent at the 1-position. Key structural and computational properties include:

Properties

IUPAC Name |

2,4-dinitro-1-propan-2-ylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-5(2)8-4-6(9(11)12)3-7(8)10(13)14/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTXQLIGBVJYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183003 | |

| Record name | Pyrrole, 2,4-dinitro-1-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2881-71-2 | |

| Record name | Pyrrole, 2,4-dinitro-1-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole, 2,4-dinitro-1-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of pyrrole derivatives, including Pyrrole, 2,4-dinitro-1-isopropyl-, can be achieved through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the multicomponent reaction of 1,2-diones, aryl amines, and aldehydes in the presence of an organocatalyst . These methods are highly efficient and environmentally benign, making them suitable for industrial production.

Chemical Reactions Analysis

Pyrrole, 2,4-dinitro-1-isopropyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Pyrrole derivatives are widely recognized for their potential in medicinal chemistry. The compound Pyrrole, 2,4-dinitro-1-isopropyl is noted for its role in the development of therapeutic agents.

- Antimicrobial Activity : Pyrrole compounds exhibit significant antimicrobial properties. For instance, research has shown that certain pyrrole derivatives can inhibit bacterial growth and are effective against various strains of fungi and bacteria .

- Antiviral Properties : Some pyrrole derivatives have been synthesized as inhibitors of viral enzymes, particularly those associated with HIV. Studies indicate that modifications to the pyrrole structure can enhance antiviral activity .

- Anti-inflammatory Effects : Pyrroles have been explored for their anti-inflammatory properties, with some derivatives demonstrating the ability to reduce inflammation in cellular models .

Agricultural Applications

The agricultural sector has also benefited from pyrrole derivatives, particularly as fungicides and herbicides .

- Fungicidal Activity : Pyrrole-based compounds have been shown to possess fungicidal properties, making them valuable in crop protection . For example, specific pyrrole derivatives have been developed to combat fungal pathogens affecting crops.

- Insecticidal Properties : Research indicates that certain pyrroles can act as insecticides, providing an eco-friendly alternative to traditional chemical pesticides .

Material Science

Pyrrole compounds are utilized in material science for their unique electronic properties.

- Conductive Polymers : Pyrroles can be polymerized to form conductive materials used in organic electronics. These materials are essential in the development of sensors and organic light-emitting diodes (OLEDs) .

- Corrosion Inhibition : Pyrrole derivatives are also investigated as corrosion inhibitors in metal protection applications due to their ability to form stable films on metal surfaces .

Synthesis and Chemical Reactions

The synthesis of pyrrole derivatives is a critical area of research.

- Synthetic Pathways : Various synthetic methods have been developed for creating pyrrole derivatives, including the Paal-Knorr reaction and alkylation techniques. For example, the selective synthesis of 4-substituted pyrroles has been extensively studied .

- Catalytic Applications : Pyrroles serve as catalysts in several chemical reactions, enhancing reaction rates and selectivity .

Data Table: Summary of Applications

Case Study 1: Antiviral Activity

A study conducted by He et al. synthesized a series of pyrrole derivatives targeting the HIV-1 gp41 binding site. The results indicated improved anti-HIV activity compared to previous compounds, showcasing the potential of pyrroles in antiviral drug design .

Case Study 2: Agricultural Efficacy

Research evaluating the fungicidal properties of a new class of pyrroles demonstrated effective control over fungal pathogens in agricultural settings. The study highlighted the compound's potential as a sustainable alternative to conventional fungicides .

Mechanism of Action

The mechanism of action of Pyrrole, 2,4-dinitro-1-isopropyl- involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

Substituents on pyrrole significantly alter electronic and steric properties. Below is a comparison with structurally related compounds:

Key Observations :

Physical Properties

- Boiling Point : 2,4-Dimethyl-1H-pyrrole has a boiling point of 165°C , while the target compound’s boiling point is unreported. The nitro groups and higher molecular weight of the latter suggest a higher boiling point.

- Collision Cross Section (CCS): The target’s predicted CCS values (143.2–163.1 Ų) reflect its larger size compared to non-nitro derivatives. For example, 2,4-dimethylpyrrole (MW 95.14 g/mol) would likely exhibit smaller CCS values due to lower mass and simpler structure.

Q & A

Basic Research Questions

Q. How can solvent selection influence the synthesis of 2,4-dinitro-1-isopropyl-pyrrole derivatives?

- Methodological Answer : Solvent polarity and proton affinity critically affect reaction pathways. For example, bromination of pyrrole derivatives using N-bromosuccinimide (NBS) proceeds efficiently in non-polar solvents like carbon tetrachloride (yield: 76%), while polar solvents like ethyl acetate inhibit reactivity due to reduced electrophilic activation . For nitro-substituted pyrroles, prioritize solvents with low dielectric constants to stabilize intermediates and avoid side reactions.

Q. What advanced spectroscopic techniques are recommended for characterizing the vibrational modes of 2,4-dinitro-1-isopropyl-pyrrole?

- Methodological Answer : Combine FT-IR, Raman spectroscopy, and computational methods like the G4 composite approach to validate vibrational frequencies. For example, G4-predicted frequencies for pyrrole derivatives achieve 94–100% accuracy compared to experimental values, enabling precise assignment of nitro-group stretching (e.g., ~1520 cm⁻¹ for asymmetric NO₂) and ring deformation modes .

Q. How should researchers address discrepancies between theoretical and experimental photoionization cross-sections for pyrrole derivatives?

- Methodological Answer : Use scaled experimental data aligned to theoretical continuum tails. For instance, CVS-CCSD and CVS-CC2 methods at the aug-cc-pVTZ level require scaling experimental cross-sections (arbitrary units) to match high-energy tails, ensuring consistency in K-shell ionization studies .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in 2,4-dinitro-1-isopropyl-pyrrole?

- Methodological Answer : Density Functional Theory (DFT) reveals that nitro groups act as meta-directing deactivators due to electron-withdrawing resonance effects. In titanium-catalyzed reactions, back-donation from metal centers stabilizes dianionic pyrrole intermediates, directing substitution to the 3-position. Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

Q. How do quantum mechanical effects influence the surface dynamics of 2,4-dinitro-1-isopropyl-pyrrole on metal substrates?

- Methodological Answer : Quantum tunneling and non-adiabatic transitions dominate molecular motion. Experimental studies show pyrrole’s internal vibrational modes (e.g., NH stretching) alter energy landscapes on Au(111) surfaces, requiring path-integral molecular dynamics (PIMD) to model non-classical diffusion .

Q. What computational protocols resolve contradictions in excited-state intramolecular proton transfer (ESIPT) kinetics for nitro-pyrrole systems?

- Methodological Answer : Use Multiwfn software to analyze relaxed excited-state densities. For indole-pyrrole hybrids, π-conjugation reduces ESIPT energy barriers by 8–12 kcal/mol. Compare charge transfer metrics (e.g., pyrrole fragment charge: 0.544 vs. 0.117 electrons) in density difference maps to validate proton transfer pathways .

Data Contradiction Analysis

Q. Why do experimental and theoretical bond angles for pyrrole derivatives diverge in structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.